![molecular formula C8H12N2O B2941680 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2158131-55-4](/img/structure/B2941680.png)
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
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Overview
Description
“2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclobutan-1-ol group .
Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” includes an imidazole ring and a cyclobutan-1-ol group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The compound “2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” has a molecular weight of 166.22 . It is an oil in its physical form .Scientific Research Applications
Therapeutic Potential
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These properties make “2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” a potential candidate for the development of new drugs.
Synthesis of Nitroimidazole Antibiotics
“2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” can be used as a raw material for the preparation of nitroimidazole antibiotics . These antibiotics are useful in combating anaerobic bacterial and parasitic infections.
Ligand in Coordination Chemistry
Imidazole derivatives, including “2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol”, can act as ligands in coordination chemistry . They can bind to a central metal atom to form a coordination complex, which has applications in catalysis, materials science, and medicine.
Hardener or Accelerator for Epoxy Resin
“2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” can be employed as a hardener or accelerator for epoxy resin . This can enhance the mechanical properties and chemical resistance of the epoxy resin, making it suitable for various industrial applications.
Auxiliary Agent for Textile Dyes
This compound can also be used as an auxiliary agent for textile dyes . It can help to improve the dyeing process and enhance the colorfastness of the dyes.
Synthesis of Substituted Imidazoles
“2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUQFJXLFQETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol |
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